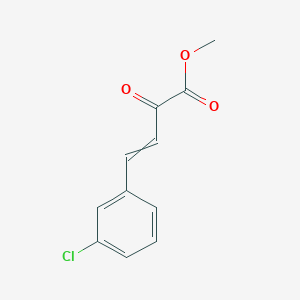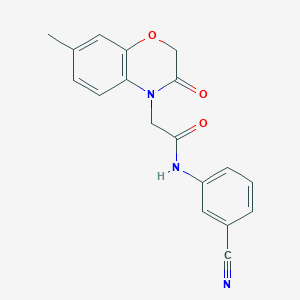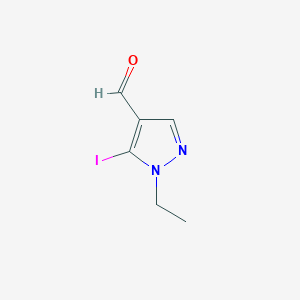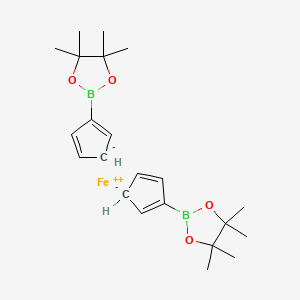
5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a bromine atom at the 5-position, an ethylhexyl group at the 2-position, and a hexyl group at the 3-position of the thiophene ring. Thiophenes are known for their stability and electronic properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 5-bromo-2-thiophenecarboxyaldehyde as a starting material, which undergoes nucleophilic substitution with 2-ethylhexyl bromide to form the desired compound . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene under inert atmosphere conditions .
Industrial Production Methods
Industrial production of 5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the thiophene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds in the presence of a catalyst such as palladium.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in solvents like tetrahydrofuran.
Major Products Formed
Substitution: Formation of alkyl or aryl-substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-brominated thiophenes or reduced thiophene derivatives.
Scientific Research Applications
5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene is primarily related to its electronic properties and ability to interact with various molecular targets. The compound can participate in π-π interactions and electron transfer processes, making it valuable in electronic applications. In biological systems, it may interact with cellular components, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(5-bromo-2-thienyl)-5,7-bis(2-ethylhexyl)-4H,8H-benzo[1,2-c:4,5-c′]dithiophene-4,8-dione
- 2,5-Bis(5-bromo-2-thienyl)pyridine
- 5-Bromo-4-(2-ethylhexyl)thiophene-2-carbaldehyde
Uniqueness
5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials for electronic and optoelectronic applications.
Properties
Molecular Formula |
C18H31BrS |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-bromo-2-(2-ethylhexyl)-3-hexylthiophene |
InChI |
InChI=1S/C18H31BrS/c1-4-7-9-10-12-16-14-18(19)20-17(16)13-15(6-3)11-8-5-2/h14-15H,4-13H2,1-3H3 |
InChI Key |
JDBSLMCYIDXPOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)Br)CC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12507046.png)





![2-Bromo-8-phenyldibenzo[b,d]furan](/img/structure/B12507096.png)






![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one](/img/structure/B12507130.png)
